molecular formula C10H9NO5S B15356675 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid CAS No. 1227406-87-2

5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B15356675
CAS No.: 1227406-87-2
M. Wt: 255.25 g/mol
InChI Key: KQAXIAQESQXJRH-UHFFFAOYSA-N
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Description

5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with 2-aminophenol as a precursor.

  • Formation of Benzoxazole Ring: The precursor undergoes cyclization under acidic conditions to form the benzoxazole ring.

  • Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced through a sulfonylation reaction using ethanesulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazole derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical transformations.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can interact with key biological targets implicated in diseases, making it a candidate for drug development.

Medicine: Due to its biological activities, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs for treating infections, fungal diseases, and certain types of cancer.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Benzoxazole: The parent compound without the ethylsulfonyl and carboxylic acid groups.

  • 2-Aminophenol: A precursor used in the synthesis of benzoxazoles.

  • Ethanesulfonyl chloride: A reagent used to introduce the ethylsulfonyl group.

Uniqueness: 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds

Properties

CAS No.

1227406-87-2

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

5-ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C10H9NO5S/c1-2-17(14,15)6-3-4-8-7(5-6)11-9(16-8)10(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

KQAXIAQESQXJRH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(=O)O

Origin of Product

United States

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